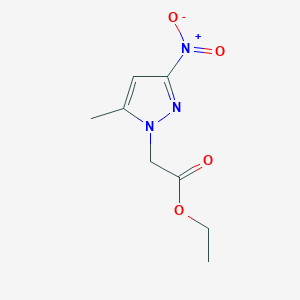

ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate

描述

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (CAS: Not explicitly listed in evidence; molecular formula inferred as C₉H₁₂N₄O₅, MW ≈ 280.22 g/mol) is a nitro-substituted pyrazole derivative. Its synthesis likely involves condensation reactions similar to those described for related compounds in and , such as using ethyl cyanoacetate or malononitrile as precursors .

属性

IUPAC Name |

ethyl 2-(5-methyl-3-nitropyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)4-7(9-10)11(13)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSYRANHPYLOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-Methylpyrazole

The base structure, 5-methylpyrazole, can be synthesized by reacting methylhydrazine with ethyl acetoacetate in ethanol under reflux conditions.

Reaction Example :

$$

\text{Ethyl Acetoacetate} + \text{Methylhydrazine} \xrightarrow{\text{Reflux}} \text{5-Methylpyrazole}

$$

Typical conditions:

- Solvent: Ethanol

- Temperature: Reflux (~78°C)

- Reaction Time: 4–6 hours

Nitration of 5-Methylpyrazole

The nitration step introduces a nitro group at the 3-position of the pyrazole ring. This is achieved using a nitrating mixture such as concentrated nitric acid and sulfuric acid.

Reaction Example :

$$

\text{5-Methylpyrazole} + \text{HNO}3/\text{H}2\text{SO}_4 \xrightarrow{\text{0–10°C}} \text{3-Nitro-5-Methylpyrazole}

$$

Key parameters:

- Temperature: 0–10°C to control regioselectivity

- Reaction Time: 2–4 hours

- Workup: Neutralization with sodium bicarbonate and extraction with ethyl acetate

Alkylation to Form Ethyl Ester

The final step involves alkylation of the nitropyrazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.

Reaction Example :

$$

\text{3-Nitro-5-Methylpyrazole} + \text{Ethyl Bromoacetate} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{this compound}

$$

Key parameters:

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate or sodium hydride

- Temperature: 50–60°C

- Reaction Time: 6–8 hours

Summary Table of Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Synthesis of Pyrazole | Ethyl acetoacetate, methylhydrazine | Ethanol, reflux, 4–6 h | ~85 |

| Nitration | HNO₃/H₂SO₄ | 0–10°C, 2–4 h | ~70 |

| Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF, 50–60°C, 6–8 h | ~80 |

Notes on Optimization

-

- Maintaining low temperatures during nitration minimizes side reactions and ensures selective substitution at the desired position.

- Excess nitrating agent can lead to over-nitration or decomposition.

-

- Using dry solvents and bases like potassium carbonate ensures high yields by reducing side reactions.

- Sodium hydride can enhance reactivity but requires careful handling due to its sensitivity to moisture.

-

- The final product is typically purified by recrystallization from ethanol or by column chromatography using silica gel.

化学反应分析

Types of Reactions

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields ethyl (5-methyl-3-amino-1H-pyrazol-1-yl)acetate, while hydrolysis of the ester group forms 5-methyl-3-nitro-1H-pyrazole-1-acetic acid .

科学研究应用

Medicinal Chemistry

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The results showed significant inhibition of bacterial growth in vitro, suggesting potential for development as an antimicrobial agent .

Agricultural Applications

The compound is also being explored as a fungicide and pesticide. Its structure allows it to interact with biological systems of pests and pathogens effectively.

Case Study: Fungicidal Activity

In agricultural trials, this compound was tested against common crop pathogens. Results indicated a reduction in disease severity in treated plants compared to controls, highlighting its potential as a crop protection agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Fungicidal | Reduced disease severity in crops | |

| Anti-inflammatory | Potential reduction in inflammation markers |

Table 2: Agricultural Efficacy Trials

| Compound | Pathogen Tested | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Fusarium spp. | 100 | 85 |

| This compound | Botrytis cinerea | 200 | 78 |

作用机制

The mechanism of action of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing biochemical pathways .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate with analogs from the evidence:

Key Observations :

- Nitro vs. Amino Groups: The nitro group in the target compound increases polarity and oxidative stability compared to the amino-substituted analog , but may limit solubility in non-polar solvents.

- Aromatic vs. Aliphatic Substituents : The phenyl group in ’s compound enhances lipophilicity, contrasting with the nitro group’s electron-withdrawing effects in the target compound .

Research Findings and Data

Crystallographic Analysis

Tools like SHELXL () and WinGX () are critical for resolving crystal structures of pyrazole derivatives. The nitro group in the target compound may form intermolecular hydrogen bonds (N–O···H–C), as described in Etter’s graph-set analysis (), whereas phenyl-substituted analogs () exhibit π-stacking interactions .

Spectroscopic Data

- NMR: The nitro group in the target compound deshields adjacent protons, resulting in distinct ¹H/¹³C NMR shifts compared to amino or phenyl analogs.

- HPLC : Methods similar to (using ethyl acetate/CH₂Cl₂ gradients) could separate the target compound from sulfonyl/sulfinyl analogs .

生物活性

Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a compound that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring substituted with a methyl group and a nitro group at positions 5 and 3, respectively. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring may modulate enzyme activity and influence metabolic pathways .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various pathogens. For instance, it demonstrated effective inhibition zones in tests against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Anticancer Potential

Research has indicated that pyrazole derivatives, including this compound, possess anticancer properties. A study highlighted the compound's capability to inhibit the proliferation of cancer cell lines such as HCT-116, HepG2, and MCF-7, with IC50 values indicating potent activity . The structure–activity relationship suggests that the pyrazole moiety is crucial for cytotoxic activity.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl (5-methyl-1H-pyrazol-1-yl)acetate | Lacks nitro group; different reactivity | Limited compared to target |

| Ethyl (3-nitro-1H-pyrazol-1-yl)acetate | Lacks methyl group; affects chemical properties | Varies significantly |

| 5-Methyl-3-nitro-1H-pyrazole | Lacks ethyl ester group; influences solubility | Different activity profile |

This table illustrates how modifications in the structure of pyrazole derivatives can lead to variations in their biological activities.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Evaluation : A study assessed the compound's efficacy against multiple bacterial strains, revealing its potential as an antimicrobial agent.

- Anticancer Studies : Research focusing on cell cycle progression and apoptosis induction in liver cancer cells demonstrated that this compound could serve as a lead for developing new anticancer therapies.

常见问题

Q. How can researchers optimize the synthesis of ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate?

Methodological Answer: Synthesis optimization can be achieved through Design of Experiments (DOE) methodologies, such as factorial designs or response surface modeling, to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and stoichiometry). For pyrazole derivatives, condensation reactions between hydrazines and β-keto esters are common, with nitro group introduction requiring careful control of nitration conditions to avoid over-oxidation. Spectral characterization (NMR, IR, MS) should validate intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : To confirm the pyrazole ring substitution pattern and ester group placement.

- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and ester (1740–1710 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro-containing intermediates.

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the pyrazole core .

Q. What are the key stability considerations during storage?

Methodological Answer: The nitro group and ester moiety make the compound sensitive to light, moisture, and elevated temperatures. Store under inert gas (N₂/Ar) at –20°C in amber vials. Periodic HPLC analysis is recommended to monitor degradation, particularly hydrolysis of the ester group .

Advanced Research Questions

Q. How do mechanistic studies explain the reactivity of the nitro group in this compound?

Methodological Answer: Computational methods (e.g., DFT calculations) can model the electron-withdrawing effects of the nitro group on the pyrazole ring’s electrophilic substitution behavior. Experimental validation via kinetic studies under varying pH and solvent conditions can clarify its role in subsequent derivatization (e.g., reduction to amines or nucleophilic aromatic substitution) .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Discrepancies in bioactivity studies (e.g., antimicrobial or anti-inflammatory assays) often arise from differences in assay protocols or impurity profiles. Standardize testing using OECD guidelines , validate compound purity via orthogonal methods (HPLC, elemental analysis), and employ dose-response curves with positive/negative controls. Meta-analyses of structure-activity relationships (SAR) across similar pyrazole derivatives can also contextualize findings .

Q. What advanced synthetic strategies improve regioselectivity in pyrazole functionalization?

Methodological Answer:

Q. How does stereoelectronic tuning influence the compound’s applications in drug discovery?

Methodological Answer: Substituent positioning (e.g., nitro at C3 vs. C5) alters electron density distribution, impacting binding affinity to biological targets. Molecular docking studies paired with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with enzymes or receptors. For example, nitro groups may enhance π-stacking in kinase inhibitors .

Q. What methodologies assess environmental or metabolic degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。